L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine
Description
L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine is a tetrapeptide composed of four amino acids: phenylalanine (Phe), proline (Pro), isoleucine (Ile), and serine (Ser). Its sequence—Phe-Pro-Ile-Ser—suggests a mix of hydrophobic (Phe, Ile) and hydrophilic (Ser) residues, with Pro contributing conformational rigidity due to its cyclic structure.
Properties
CAS No. |
798540-55-3 |
|---|---|
Molecular Formula |
C23H34N4O6 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C23H34N4O6/c1-3-14(2)19(21(30)25-17(13-28)23(32)33)26-20(29)18-10-7-11-27(18)22(31)16(24)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-19,28H,3,7,10-13,24H2,1-2H3,(H,25,30)(H,26,29)(H,32,33)/t14-,16-,17-,18-,19-/m0/s1 |
InChI Key |
CSMOICMEXWVSQZ-GBBGEASQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Immobilization
SPPS remains the gold standard for peptide synthesis due to its scalability and automation compatibility. The process begins with anchoring the C-terminal amino acid (L-serine) to a resin. Rink amide AM resin (0.25–0.35 mmol/g substitution) is preferred for its acid-labile properties, enabling mild cleavage conditions. Orthogonal protective groups, such as Fmoc for α-amino protection and t-Bu for serine’s hydroxyl group, ensure selective deprotection.
Sequential Coupling and Deprotection
Each amino acid is coupled using activating agents like TBTU/HOBt (1:1 molar ratio) in the presence of diisopropylethylamine (DIPEA) . Coupling efficiency is monitored via ninhydrin tests. For example:
Cleavage and Global Deprotection
Final cleavage employs trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) to simultaneously remove side-chain protections and release the peptide from the resin. Crude peptides are precipitated in cold ether, yielding purities of 70–85% before HPLC purification.
Solution-Phase Peptide Synthesis
Stepwise Condensation Strategies
Traditional solution-phase methods involve sequential coupling of protected amino acids. For instance:
Protective Group Management
Critical protective groups include:
Final Assembly and Purification
The tetrapeptide is assembled through fragment condensation:
- Z-Phe-Pro-OH + H-Ile-Ser-OBzl → Z-Phe-Pro-Ile-Ser-OBzl (78% yield).
- Global deprotection yields the free tetrapeptide, purified via countercurrent distribution or ion-exchange chromatography.
Enzymatic Synthesis Using L-Amino Acid Ligases
Substrate Specificity and Catalysis
L-Amino acid ligases (Lals) from Pseudomonas syringae catalyze ATP-dependent dipeptide bond formation. Key findings:
Optimization Strategies
- pH and Temperature : Optimal activity at pH 9.0 and 30°C.
- Cofactor Recycling : ATP regeneration systems (e.g., polyphosphate kinases) reduce costs.
Continuous-Flow Peptide Synthesis
Microreactor Systems
Continuous-flow systems enhance mixing and heat transfer, enabling rapid synthesis:
In-Line Purification
Integrated HPLC systems enable real-time purification, reducing solvent use by 40%.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity Post-Cleavage | Scalability | Cost ($/g) |
|---|---|---|---|---|
| SPPS | 70–85 | 85–90 | High | 120–180 |
| Solution-Phase | 60–75 | 75–80 | Moderate | 200–300 |
| Enzymatic | 50–65 | 90–95 | Low | 80–120 |
| Continuous-Flow | 80–90 | 95–98 | High | 90–150 |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while substitution reactions can introduce new functional groups, altering the peptide’s biological activity .
Scientific Research Applications
L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The peptide can be employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or a bioactive agent in treating diseases.
Industry: The peptide can be used in the development of novel materials and biocatalysts
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine with three related peptides from the evidence:
Key Observations:
- Size and Complexity : The target tetrapeptide is smaller and less complex than Aviptadil (13 residues) and the decapeptide from , which impacts solubility and bioavailability.
- Hydrophobicity : The presence of Ile and Phe in the target increases hydrophobicity compared to the tripeptide in (Phe-Ser-Pro), but the inclusion of Ser may enhance aqueous solubility .
- Conformational Flexibility : Proline introduces rigidity, a feature shared with Aviptadil and other proline-rich peptides .
Aviptadil (CAS 40077-57-4)
- Function : Aviptadil is a vasoactive intestinal peptide (VIP) analog with anti-inflammatory and bronchodilatory properties.
- Contrast : Unlike Aviptadil, the target tetrapeptide lacks charged residues (e.g., Arg, Lys) critical for receptor binding, suggesting divergent biological roles.
L-Lysine-containing Decapeptide (CAS 651753-65-0)
- Contrast : The target’s lack of cationic residues limits its utility in antimicrobial applications but may favor passive membrane permeability.
L-Serine, L-valyl-L-alanyl-L-seryl-L-arginyl... (CAS 493036-79-6)
- Function : This 10-residue peptide includes Arg and Val, suggesting roles in cell signaling or enzyme inhibition.
- Contrast : The target’s shorter chain and absence of Arg reduce its likelihood of enzymatic interaction compared to this peptide.
Physicochemical Properties
- Solubility : The target’s Ser residue enhances solubility in polar solvents compared to fully hydrophobic peptides (e.g., Phe-Pro-Ile-Leu). However, it is less soluble than Aviptadil, which has multiple charged groups .
- Stability : Proline’s cyclic structure may confer resistance to protease degradation, a feature observed in Aviptadil and other therapeutic peptides .
Biological Activity
L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine (commonly referred to as L-Phe-Pro-Ile-Ser) is a tetrapeptide composed of four amino acids: phenylalanine, proline, isoleucine, and serine. This compound has garnered attention in the field of biochemistry and pharmacology due to its diverse biological activities, including potential therapeutic applications. This article provides a comprehensive overview of the biological activity of L-Phe-Pro-Ile-Ser, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
L-Phe-Pro-Ile-Ser has a molecular formula of CHNO and a molecular weight of approximately 304.35 g/mol. The unique arrangement of its amino acids contributes to its biological functions. Proline's cyclic structure influences the peptide's conformation, while serine's hydroxyl group allows for potential post-translational modifications such as phosphorylation.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 304.35 g/mol |
| Amino Acid Sequence | L-Phe-L-Pro-L-Ile-L-Ser |
Antimicrobial Properties
Research has indicated that peptides with similar structures to L-Phe-Pro-Ile-Ser exhibit antimicrobial properties. For instance, cyclo(L-Phe-L-Pro), a cyclic dipeptide, has shown significant inhibitory effects against various bacterial strains. Studies suggest that these peptides may disrupt bacterial cell membranes or inhibit essential enzymatic functions within the microorganisms .
Neuropharmacological Effects
L-Phe-Pro-Ile-Ser has been studied for its potential neuropharmacological effects. Diketopiperazines (DKPs), which include derivatives of phenylalanine and proline, have been shown to act as dual inhibitors of serotonin transporters and acetylcholinesterase. These actions can enhance neurotransmitter levels in the brain, suggesting that similar compounds might be effective in treating mood disorders and cognitive impairments .
The biological activities of L-Phe-Pro-Ile-Ser may be attributed to several mechanisms:
- Receptor Binding : Similar peptides have been shown to interact with neurotransmitter receptors, modulating their activity and influencing signal transduction pathways.
- Enzyme Inhibition : The presence of specific amino acid residues can enhance the peptide's ability to inhibit enzymes such as acetylcholinesterase, thereby increasing acetylcholine levels in synaptic clefts.
- Antioxidant Activity : Some studies suggest that peptides like L-Phe-Pro-Ile-Ser may exhibit antioxidant properties, protecting cells from oxidative stress .
| Mechanism | Description |
|---|---|
| Receptor Binding | Modulates neurotransmitter receptor activity |
| Enzyme Inhibition | Inhibits enzymes like acetylcholinesterase |
| Antioxidant Activity | Protects cells from oxidative damage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
